molecular formula C12H10ClN B13972820 3-(Chloro(phenyl)methyl)pyridine

3-(Chloro(phenyl)methyl)pyridine

Cat. No.: B13972820
M. Wt: 203.67 g/mol
InChI Key: OKPPIDFMLVDJGU-UHFFFAOYSA-N
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Description

3-(Chloro(phenyl)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloromethyl group and a phenyl group

Mechanism of Action

The mechanism of action of 3-(Chloro(phenyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .

Biological Activity

3-(Chloro(phenyl)methyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a chlorine atom and a phenyl group attached to the pyridine ring, which significantly influences its biological properties. The presence of these substituents can enhance or alter the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural variations play a crucial role in efficacy.

CompoundMIC (µg/mL)Target Organism
This compound30-45E. coli, S. aureus
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines160-250E. coli

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and function, as indicated by various studies analyzing structure-activity relationships (SAR) .

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. For example, derivatives similar to this compound have shown potential against respiratory viruses, with some compounds exhibiting IC50 values in the low micromolar range. The mechanism of action often involves inhibition of viral replication processes .

Antitumor Activity

The antitumor potential of pyridine derivatives is another area of interest. Some studies have demonstrated that certain structural modifications can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyridine scaffolds were tested against human cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial potency, particularly highlighting the importance of the chlorophenyl group in enhancing activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on cancer cell lines revealed that specific derivatives of this compound exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Research Findings

Recent literature emphasizes the importance of SAR in understanding the biological activity of pyridine derivatives. Key findings include:

  • Structure-Activity Relationships : Variations in substituent groups on the pyridine ring significantly affect biological activity, particularly in antimicrobial and antitumor contexts.
  • Mechanisms of Action : The modes of action for these compounds typically involve interference with cellular processes such as DNA replication and protein synthesis.

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-[chloro(phenyl)methyl]pyridine

InChI

InChI=1S/C12H10ClN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H

InChI Key

OKPPIDFMLVDJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)Cl

Origin of Product

United States

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